3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate, also known as CDMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMB is a member of the chromenone family and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Metabolic Pathway Analysis
Studies have been conducted on the metabolism of compounds with similar structures, such as HM-30181, which is a P-glycoprotein inhibitor. These studies aim to understand the metabolic pathways in rats, including the identification of metabolites through liquid chromatography and mass spectrometry. Such research is crucial for drug development and understanding the pharmacokinetics of new therapeutic agents (Paek et al., 2006).
Synthesis of Stable Derivatives
The reaction of dimethyl acetylenedicarboxylate with naphthols in the presence of phosphites has led to the synthesis of stable oxa-2 lambda 5-phosphaphenanthrene derivatives and benzochromene derivatives. This research demonstrates the chemical reactivity and potential for creating novel compounds with applications in materials science and possibly pharmaceuticals (Yavari et al., 2003).
Fluorescent Probes for Hypoxic Cells
The development of fluorescent probes based on similar molecular frameworks, such as 4-nitroimidazole-3-hydroxyflavone conjugates, for the selective detection of hypoxic cells or nitroreductase activity, illustrates the compound's utility in biomedical research. These probes offer "Turn-On" fluorescence in response to hypoxic conditions in tumor cells, providing a tool for imaging and studying cancer (Feng et al., 2016).
Peptidomimetic Chemistry
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from related chemical precursors highlights the compound's relevance in peptidomimetic chemistry. This research facilitates the development of novel peptide-based therapeutics and the exploration of their biological activities (Sladojevich et al., 2007).
properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-14-17-13-16(30-23(26)24-8-10-29-11-9-24)5-7-20(17)31-22(25)21(14)18-12-15(27-2)4-6-19(18)28-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REATXJJFWASNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.